

An In-depth Technical Guide on the Mechanism of Action of Iprodione Fungicide

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Compound of Interest

Compound Name: Iprodione-d5

Cat. No.: B12396462

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iprodione is a broad-spectrum, contact dicarboximide fungicide classified under the Fungicide Resistance Action Committee (FRAC) Group 2.^[1] Its primary mechanism of action is the disruption of a key fungal signaling pathway responsible for osmotic stress regulation. Iprodione targets and inhibits the MAP/Histidine-Kinase in the High-Osmolarity Glycerol (HOG) signal transduction pathway.^[1] This interference leads to an uncontrolled accumulation of glycerol, causing cellular damage and inhibiting both fungal spore germination and mycelial growth.^{[2][3][4][5]} While this is the principal mode of action, some studies also suggest secondary effects involving lipid peroxidation and membrane damage.^[6] Fungal resistance to Iprodione primarily develops through two mechanisms: point mutations in the target histidine kinase gene, which prevent fungicide binding, and the overexpression of multidrug efflux pumps that actively remove Iprodione from the cell.^{[7][8][9]}

Introduction

Iprodione, chemically known as 3-(3,5-dichlorophenyl)-N-(isopropyl)-2,4-dioximidazolidine-1-carboxamide, is a synthetic contact fungicide from the dicarboximide class.^{[10][11]} It provides both preventative and curative action against a wide range of fungal pathogens, including species of Botrytis, Sclerotinia, Alternaria, and Monilinia.^[1] Iprodione is applied to various crops, such as fruits, vegetables, and ornamentals, as well as on turf.^{[12][13]} Its unique mode of action within FRAC Group 2 makes it a tool for resistance management programs, although

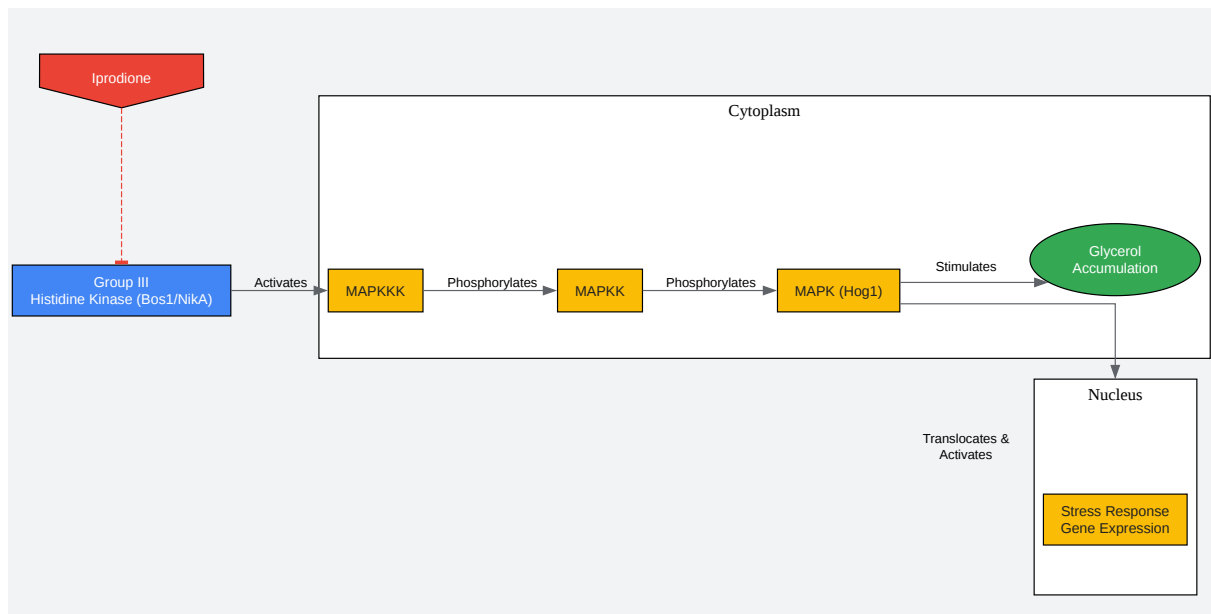
resistance in several fungal species has been reported.^[1] This document provides a detailed technical overview of Iprodione's molecular mechanism of action, associated cellular effects, resistance mechanisms, and the experimental protocols used to elucidate these functions.

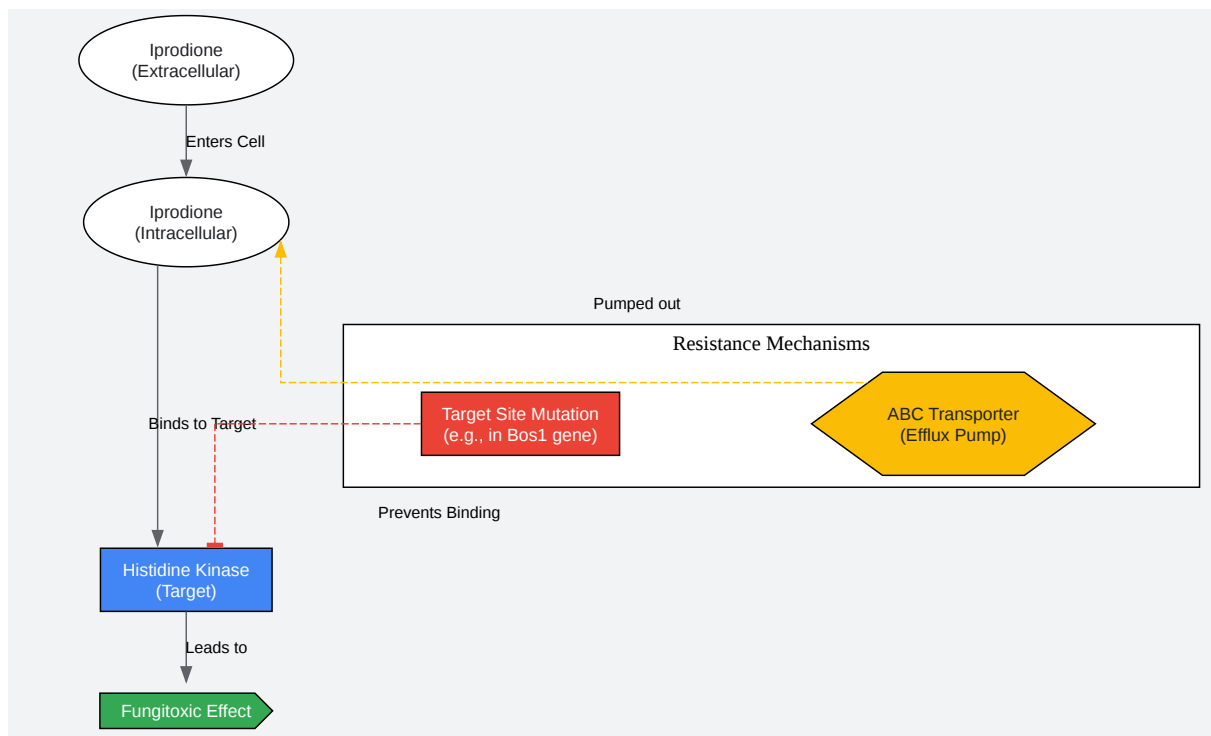
Primary Mechanism of Action: Disruption of the HOG Signaling Pathway

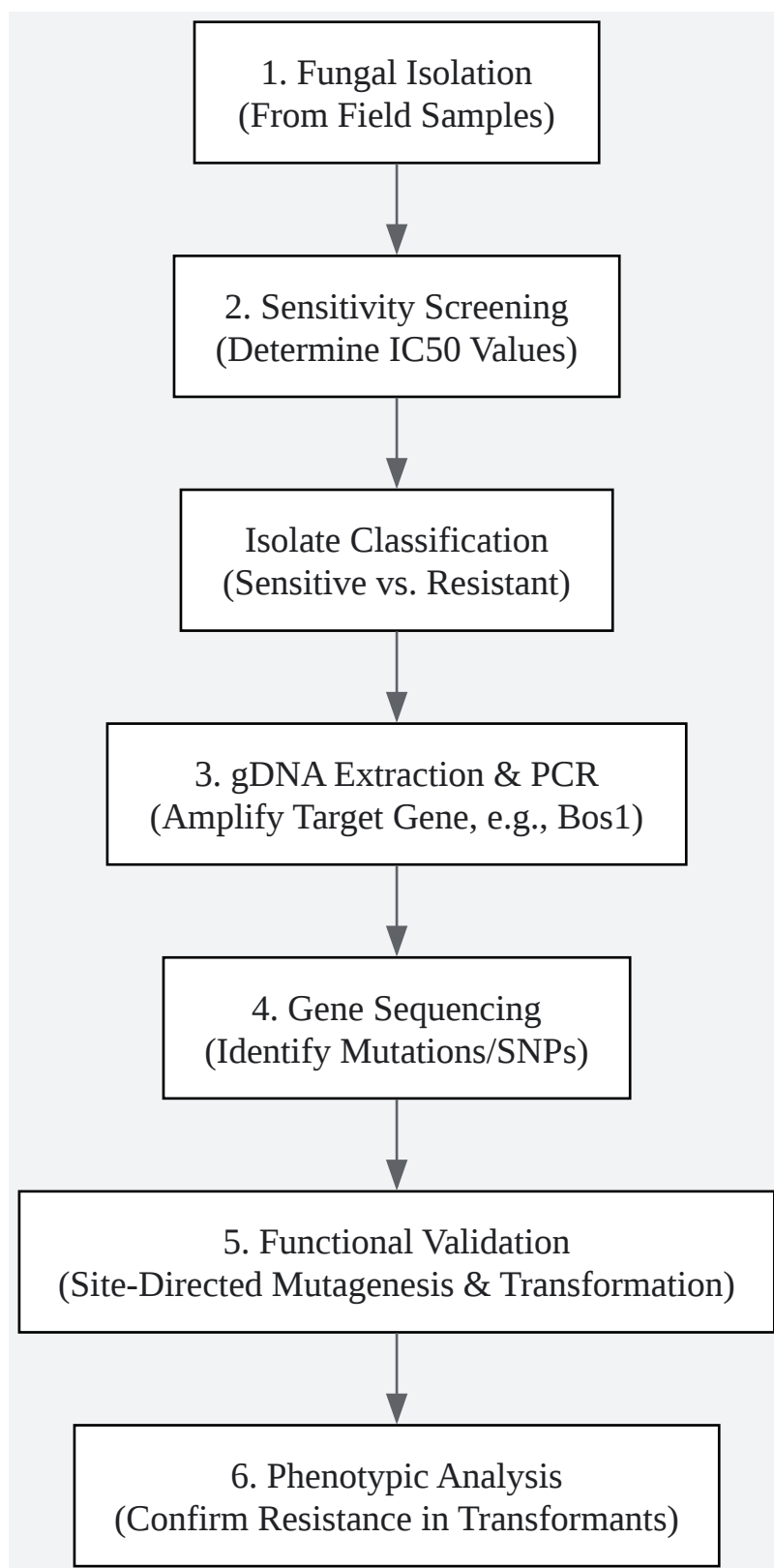
The core fungicidal activity of Iprodione stems from its ability to interfere with the High-Osmolarity Glycerol (HOG) pathway. This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade crucial for fungi to adapt to osmotic stress.

Under normal hyperosmotic conditions, a sensor protein, a Group III Histidine Kinase (HK), perceives the stress and initiates a phosphorelay cascade. This ultimately activates the Hog1-type MAPK. Phosphorylated Hog1 translocates to the nucleus to regulate the expression of genes involved in stress adaptation, most notably by promoting the synthesis and accumulation of glycerol as a compatible osmolyte.

Iprodione mimics this osmotic stress signal, leading to a lethal, unregulated activation of the HOG pathway.^[14] It binds to the Group III Histidine Kinase (referred to as Bos1 in *Botrytis cinerea* and Nika or Shos1 in other fungi), causing a conformational change that triggers the downstream cascade inappropriately.^{[7][9][15][16]} This results in the hyper-accumulation of intracellular glycerol, leading to excessive water influx, cell swelling, and eventual lysis, thereby inhibiting fungal growth.^{[4][5][17]}







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